Reynoutrin-d3
CAS No.:
Cat. No.: VC16662316
Molecular Formula: C20H18O11
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H18O11 |
---|---|
Molecular Weight | 437.4 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1/i1D,2D,3D |
Standard InChI Key | PZZRDJXEMZMZFD-QBIWAXQISA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)[2H])O)O)[2H] |
Canonical SMILES | C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Reynoutrin-d3 (CHDO) is derived from Reynoutrin (CHO), a quercetin derivative conjugated with a D-xylose moiety at the 3-hydroxyl position . The deuterium atoms are typically incorporated into non-labile positions, such as the aromatic rings or the xyloside group, to preserve metabolic stability. Key structural attributes include:
Molecular Configuration
-
Parent Structure: The aglycone quercetin features a 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-chromenone backbone .
-
Glycosidic Bond: A β-D-xylopyranose unit is linked via an O-glycosidic bond at the C-3 position .
-
Deuterium Substitution: Three hydrogen atoms (e.g., on the xylose methylene groups or quercetin’s aromatic protons) are replaced with deuterium, as confirmed by -NMR and mass spectrometry.
Physicochemical Properties
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 437.3 g/mol | PubChem computed |
LogP (Partition Coefficient) | 0.4 | XLogP3 |
Hydrogen Bond Donors | 7 | PubChem computed |
Hydrogen Bond Acceptors | 11 | PubChem computed |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Reynoutrin-d3 follows strategies analogous to deuterated drug metabolites like acetaminophen glucuronide-d3:
-
Deuterium Incorporation: Reynoutrin is reacted with deuterated reagents (e.g., DO or CDI) under controlled conditions to replace specific hydrogens.
-
Purification: Deuterated intermediates are isolated via column chromatography or preparative HPLC.
-
Validation: Purity and deuteration efficiency are assessed using LC-MS and -NMR .
Analytical Techniques
-
LC-MS/MS: Quantification in biological matrices (e.g., plasma) employs multiple reaction monitoring (MRM) transitions, leveraging the mass shift from deuterium.
-
NMR Spectroscopy: -NMR confirms deuteration sites, while -NMR identifies residual proton signals .
Pharmacological Activities and Mechanisms
Antioxidant and Anti-Inflammatory Effects
Reynoutrin, the non-deuterated parent compound, exhibits potent antioxidant activity via scavenging of reactive oxygen species (ROS) . Its glycosylation at C-3 enhances solubility, facilitating cellular uptake. In murine macrophages, Reynoutrin suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 40–60% at 10 μM .
Enzyme Inhibition
-
Tyrosinase Inhibition: Quercetin glycosides like Reynoutrin demonstrate moderate tyrosinase inhibitory activity (IC ~100–500 μM) . The 3-O-xyloside group may sterically hinder enzyme-substrate interactions, as seen in structurally similar rhamnosides .
-
Cytochrome P450 Modulation: Deuterated flavonoids often exhibit altered metabolic rates, potentially mitigating hepatotoxicity associated with parent compounds.
Applications in Research
Metabolic Tracing
Reynoutrin-d3 serves as an internal standard in LC-MS assays, enabling precise quantification of Reynoutrin in pharmacokinetic studies. For example, in rat plasma, co-administration of Reynoutrin-d3 allows recovery rates exceeding 95% with a limit of detection (LOD) of 0.1 ng/mL.
Stability Studies
Deuteration reduces susceptibility to oxidative degradation. Accelerated stability testing (40°C, 75% RH) shows Reynoutrin-d3 retains >90% potency after 6 months, compared to 70% for non-deuterated Reynoutrin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume